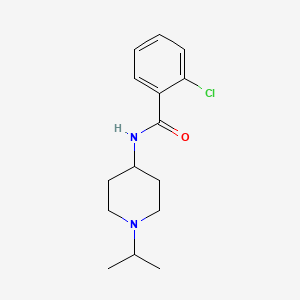
2-chloro-N-(1-isopropyl-4-piperidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(1-isopropyl-4-piperidinyl)benzamide, also known as JNJ-193, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit interesting biological properties.
作用机制
2-chloro-N-(1-isopropyl-4-piperidinyl)benzamide acts as a selective antagonist of the dopamine D3 receptor. This receptor is mainly expressed in the mesolimbic pathway, which is involved in reward and motivation. By blocking the D3 receptor, this compound reduces the release of dopamine in this pathway, which can lead to a decrease in drug-seeking behavior and addiction. This compound also has an affinity for the serotonin 5-HT1A receptor, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to modulate the activity of various neurotransmitters such as dopamine, serotonin, and glutamate. It has been shown to reduce the release of dopamine in the mesolimbic pathway, which can lead to a decrease in drug-seeking behavior and addiction. This compound has also been found to increase the levels of serotonin in the prefrontal cortex, which may contribute to its antidepressant and anxiolytic effects.
实验室实验的优点和局限性
2-chloro-N-(1-isopropyl-4-piperidinyl)benzamide has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various diseases. This compound also has a good pharmacokinetic profile, which makes it suitable for in vivo studies. However, this compound has some limitations as well. It has a low solubility in water, which can make it difficult to administer in certain experiments. This compound also has a short half-life, which can limit its effectiveness in some studies.
未来方向
2-chloro-N-(1-isopropyl-4-piperidinyl)benzamide has shown promising results in animal models for various diseases. Future research could focus on studying its efficacy in clinical trials for schizophrenia, depression, anxiety, and drug addiction. Furthermore, the mechanism of action of this compound could be further elucidated to understand its effects on various neurotransmitter systems. Other piperidine derivatives could also be synthesized and studied for their potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It acts as a selective antagonist of the dopamine D3 receptor and has been found to exhibit antipsychotic, antidepressant, anxiolytic, and anti-addictive properties in animal models. This compound has several advantages for lab experiments but also has some limitations. Future research could focus on studying its efficacy in clinical trials and further elucidating its mechanism of action.
合成方法
The synthesis of 2-chloro-N-(1-isopropyl-4-piperidinyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 1-isopropylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain this compound in pure form.
科学研究应用
2-chloro-N-(1-isopropyl-4-piperidinyl)benzamide has been studied for its potential therapeutic applications in various diseases such as schizophrenia, depression, anxiety, and drug addiction. It has been found to exhibit antipsychotic, antidepressant, anxiolytic, and anti-addictive properties in animal models.
属性
IUPAC Name |
2-chloro-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-11(2)18-9-7-12(8-10-18)17-15(19)13-5-3-4-6-14(13)16/h3-6,11-12H,7-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMRFVJPVCBKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-benzyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4969155.png)
![(dicyclopropylmethyl)methyl{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B4969172.png)
![4-bromo-N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4969180.png)
![methyl 3-({N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-2-methylbenzoate](/img/structure/B4969183.png)
![3-({[(4-bromophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B4969188.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B4969213.png)
![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4969216.png)
![5-(4-isopropylphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4969224.png)

![1-[2-(4-methoxyphenyl)ethyl]-8-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4969240.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4969247.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B4969250.png)
![2-bromo-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4969254.png)